4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole
Description
Structure
3D Structure
Properties
CAS No. |
827317-27-1 |
|---|---|
Molecular Formula |
C11H8BrN3 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-bromo-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C11H8BrN3/c12-8-2-1-3-9-7(8)6-11(14-9)10-4-5-13-15-10/h1-6,14H,(H,13,15) |
InChI Key |
UZAVGBJRSMDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)Br |
Origin of Product |
United States |
Biological Activity Research of 4 Bromo 2 1h Pyrazol 3 Yl 1h Indole Analogs and Indole Pyrazole Hybrids
In Vitro Antiproliferative and Cytotoxic Activity Investigations
The antiproliferative and cytotoxic effects of 4-Bromo-2-(1H-pyrazol-3-yl)-1H-indole analogs and other indole-pyrazole hybrids have been extensively evaluated against a variety of human cancer cell lines. These studies are crucial in identifying potential anticancer candidates and understanding their mechanisms of action at a cellular level.
Assessment in Diverse Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, A549)
Research has demonstrated that indole-pyrazole hybrids exhibit a broad spectrum of cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and lung carcinoma (A549).
A series of novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives were synthesized and evaluated for their cytotoxic effects. One of the most promising compounds from this series demonstrated significant potency against the HCT-116 cell line, with an IC50 value of 6.76 µg/mL, which was considerably more potent than the standard drug 5-fluorouracil (B62378) (IC50 = 77.15 µg/mL). The same compound showed weaker activity against the A549 cell line, with an IC50 of 193.93 µg/mL. nih.gov
Another study focused on pyrazole-indole hybrids reported that two compounds, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and its N-(4-methylphenyl) analog, displayed excellent anticancer activity against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. These values were superior to the standard reference drug, doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). semanticscholar.org
Furthermore, a series of novel indole-2-carboxamide derivatives were tested for their antiproliferative activity. One of the most active compounds exhibited IC50 values as low as 0.57, 1.95, and 3.49 µM against MCF-7, HCT-116, and A549 cell lines, respectively. These values were superior to the reference drug Staurosporine. medchemexpress.com
A study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, a bromoindole derivative, showed it managed to inhibit the proliferation of A549 cells with an IC50 of 45.5 µg/mL. nih.gov
Table 1: Antiproliferative Activity of Indole-Pyrazole Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative | HCT-116 | 6.76 µg/mL | nih.gov |
| 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative | A549 | 193.93 µg/mL | nih.gov |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | 6.1 ± 1.9 | semanticscholar.org |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 | 7.9 ± 1.9 | semanticscholar.org |
| Indole-2-carboxamide derivative | MCF-7 | 0.57 | medchemexpress.com |
| Indole-2-carboxamide derivative | HCT-116 | 1.95 | medchemexpress.com |
| Indole-2-carboxamide derivative | A549 | 3.49 | medchemexpress.com |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | nih.gov |
Enzymatic Activity Modulation Studies
The therapeutic potential of this compound analogs and related hybrids extends to their ability to modulate the activity of various enzymes implicated in disease pathogenesis.
Kinase Inhibition Research (e.g., CDK-2, EGFR Tyrosine Kinase)
Indole-pyrazole hybrids have been investigated as inhibitors of key kinases involved in cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.
In a study of pyrazole-indole hybrids, two potent anticancer compounds were found to exhibit superior inhibitory activity toward CDK-2 compared to the reference control, roscovitine (B1683857). The IC50 values for the two compounds were 0.074 ± 0.15 µM and 0.095 ± 0.10 µM, while roscovitine had an IC50 of 0.100 ± 0.25 µM. semanticscholar.org
A series of pyrazolinyl-indole derivatives were synthesized and evaluated as potential EGFR tyrosine kinase inhibitors. Molecular docking studies were performed to validate their activity, suggesting a potential mechanism of action through EGFR inhibition. mdpi.com Another study on novel 5-substituted-indole-2-carboxamides identified them as dual inhibitors of EGFR and CDK-2. The most potent derivatives inhibited EGFR with IC50 values ranging from 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). Two of these compounds also inhibited CDK-2 with IC50 values of 46 ± 05 nM and 33 ± 04 nM. nih.gov
Table 2: Kinase Inhibition by Indole-Pyrazole Analogs
| Compound Class | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Pyrazole-indole hybrid | CDK-2 | 0.074 ± 0.15 µM | semanticscholar.org |
| Pyrazole-indole hybrid | CDK-2 | 0.095 ± 0.10 µM | semanticscholar.org |
| 5-Substituted-indole-2-carboxamide | EGFR | 85 - 124 nM | nih.gov |
| 5-Substituted-indole-2-carboxamide | CDK-2 | 33 ± 04 nM | nih.gov |
| 5-Substituted-indole-2-carboxamide | CDK-2 | 46 ± 05 nM | nih.gov |
Tubulin Polymerization Inhibition
Several indole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer targets. nih.gov While specific data for this compound is not available, related indole-pyrazole hybrids have shown activity in this area. A series of indole-2-carbohydrazides were identified as potent tubulin polymerization inhibitors, with one compound showing an IC50 value of 0.15 ± 0.07 µM. mdpi.com Another study on indole-furanone hybrids identified a potent compound with micromolar activity in inhibiting tubulin polymerization. nih.gov
Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibition Studies
Derivatives of 6-bromoindole (B116670) have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (B99878) (H2S) production in pathogenic bacteria. Inhibition of bCSE can enhance the efficacy of antibiotics. nih.gov A study focused on the synthesis of indole-based inhibitors of bCSE developed methods for producing gram quantities of selective inhibitors, including derivatives of 6-bromoindole. One such inhibitor, which incorporates a pyrazole (B372694) moiety, is 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3). nih.govresearchgate.netscispace.comresearchgate.net
Other Enzyme Target Investigations (e.g., Caspase-3, Bcl-2, Bax, α-Amylase, Cholinesterase, 12-Lipoxygenase, CFTR Potentiators)
The biological investigation of indole-pyrazole hybrids extends to a variety of other enzymatic and protein targets.
Caspase-3, Bcl-2, and Bax: In a study of pyrazole-indole hybrids, the two most potent anticancer compounds were found to induce apoptosis. This was evidenced by a significant increase in the activity of caspase-3 and the pro-apoptotic protein Bax, along with a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.orgnih.gov Other studies on indole (B1671886) derivatives have also shown modulation of the Bax/Bcl-2 ratio, indicating an induction of the intrinsic apoptotic pathway. hbku.edu.qa
α-Amylase and Cholinesterase: While direct studies on this compound are lacking, related heterocyclic systems have shown inhibitory activity against α-amylase and cholinesterase. For instance, various indole derivatives have been shown to inhibit α-amylase. scispace.com Similarly, pyrazole derivatives have been investigated as cholinesterase inhibitors. nih.gov
12-Lipoxygenase: Indole derivatives have been explored as inhibitors of lipoxygenase (LOX) enzymes. For example, indoleacetic acid and indolebutyric acid have been reported as LOX inhibitors. researchgate.net
CFTR Potentiators: Indole derivatives have been investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Spiro[piperidine-4,1-pyrido[3,4-b]indoles] have been identified as co-potentiators that can restore the function of certain CFTR mutants.
Mechanisms of Cellular Action Research
The cytotoxic effects of indole-pyrazole hybrids are often rooted in their ability to interfere with fundamental cellular processes, including cell cycle progression and the induction of programmed cell death.
Interference with the cell cycle is a key mechanism by which anticancer agents inhibit tumor growth. Several indole-pyrazole hybrids have demonstrated the ability to halt cell cycle progression at various phases.
For instance, two novel pyrazole-indole hybrids, compound 7a (5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide) and 7b (5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(p-tolyl)-1H-pyrazole-4-carboxamide), were studied for their effects on the HepG2 human liver cancer cell line. acs.orgnih.gov Flow cytometry analysis revealed that treatment with these compounds led to a significant accumulation of cells in the Pre-G1 phase, indicating an arrest before the DNA synthesis phase and suggesting the induction of apoptosis. acs.orgnih.gov Specifically, compounds 7a and 7b caused a 14.9-fold and 18.5-fold increase, respectively, in the Pre-G1 cell population compared to the control. nih.gov
In another study, an indole-3-pyrazole-5-carboxamide analog, compound 18 (N-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide), was found to arrest the cell cycle at the G2/M phase in both Huh7 and Mahlavu hepatocellular carcinoma cells. nih.govresearchgate.net This arrest at the boundary of mitosis suggests an interference with the cellular machinery required for cell division. nih.govresearchgate.net
The table below summarizes the cell cycle arrest effects of specific indole-pyrazole hybrids.
| Compound | Cell Line | Effect | Reference |
| 7a : 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 | Arrest at Pre-G1 phase | acs.orgnih.gov |
| 7b : 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(p-tolyl)-1H-pyrazole-4-carboxamide | HepG2 | Arrest at Pre-G1 phase | acs.orgnih.gov |
| 18 : N-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | Huh7, Mahlavu | Arrest at G2/M phase | nih.govresearchgate.net |
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Research has shown that indole-pyrazole hybrids are potent inducers of apoptosis through various signaling cascades.
The aforementioned compounds 7a and 7b were further investigated for their pro-apoptotic activity in HepG2 cells. acs.orgnih.gov Annexin V/PI staining assays confirmed that these compounds induced apoptosis, with total necrosis and apoptosis percentages reaching 22.18% and 27.51%, respectively. acs.orgnih.gov Mechanistic studies revealed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. acs.orgnih.govresearchgate.net Furthermore, these compounds significantly increased the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. acs.orgnih.govresearchgate.net
Similarly, compound 18 was also shown to induce apoptotic cell death in hepatocellular carcinoma cells. nih.govresearchgate.net Another study on a novel series of α-cyano indolylchalcones identified compound 7f as a potent inducer of apoptosis in HCT116 colon carcinoma cells. nih.gov This compound was found to upregulate the expression of the tumor suppressor protein p53 and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov A series of 1,3,5-trisubstituted-1H-pyrazole derivatives also demonstrated the ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov
These findings indicate that indole-pyrazole hybrids can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, making them promising candidates for cancer therapy.
The generation of reactive oxygen species (ROS) is a double-edged sword in cellular biology. While excessive ROS can cause oxidative stress and damage, leading to cell death, this very property can be exploited for anticancer effects.
Some indole-pyrazole hybrids have been shown to exert their cytotoxic effects through the production of ROS. For example, a hybrid of 2-phenyl-3H-indole and pyrazole was reported to cause cell death in G361 melanoma cells via the production of ROS and subsequent extensive DNA damage. researchgate.net In another investigation, pyrazoline-indole based Rhenium(I) metal complexes were found to increase the production of hydrogen peroxide (H₂O₂), a form of ROS, which contributes to oxidative stress and cell death. nih.gov Furthermore, a study on pyrazole derivatives demonstrated that they can trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of ROS and the activation of caspase 3. waocp.org
The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately causing cell death. This is a common mechanism for many anticancer drugs.
Research into indole-pyrazole hybrids has revealed their potential to interact with DNA. Some benzo[e]indole-pyrazole hybrids have been suggested to exert high cytotoxicity in human colorectal carcinoma HCT 116 cells, likely through binding to the minor groove of DNA. researchgate.net A study involving pyrazole-indole hybrids also reported DNA protection activity. acs.org
Furthermore, pyrazoline-indole based Rhenium(I) complexes have been studied for their DNA binding capabilities, with groove binding being suggested as the most probable mode of interaction. nih.gov In a separate study, novel 1H-pyrazole-3-carboxamide derivatives were investigated, and it was suggested that DNA could be a potential target. nih.gov One of the compounds, pym-5 , exhibited the highest DNA-binding affinity and demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, indicating a direct interaction that could contribute to its antitumor mechanism. nih.gov
Other Reported Biological Activities in Academic Research
Beyond their anticancer properties, indole-pyrazole hybrids have been investigated for a range of other biological activities, most notably as antimicrobial and antifungal agents.
The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Indole-pyrazole hybrids have shown promise in this area.
A series of 1-[(3,5 diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity against four bacterial strains (Bacillus, Pseudomonas, Escherichia coli, and Staphylococcus) and two fungal strains (Sclerotium rolfsii & Macrophomina phaseolina). ijpsr.com Several compounds in this series showed good activity against both gram-positive and gram-negative bacteria, alongside moderate antifungal activity. ijpsr.com
In another study, novel pyrazole analogues were screened for their antimicrobial properties. researchgate.net Compound 3 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide) was found to be highly active against the gram-negative bacterium Escherichia coli, while compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the gram-positive bacterium Streptococcus epidermidis. researchgate.net Compound 2 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide) exhibited significant antifungal activity against Aspergillus niger. researchgate.net
Additionally, a series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds displayed antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov
The table below presents the antimicrobial and antifungal activities of selected indole-pyrazole and pyrazole analog compounds.
| Compound | Target Organism(s) | Activity | Reference |
| 1-[(3,5 diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one derivatives | Bacillus, Pseudomonas, E. coli, Staphylococcus, S. rolfsii, M. phaseolina | Good antibacterial, moderate antifungal | ijpsr.com |
| 2 : 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide | Aspergillus niger | High antifungal activity | researchgate.net |
| 3 : 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide | Escherichia coli | High antibacterial activity (Gram-negative) | researchgate.net |
| 4 : 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | High antibacterial activity (Gram-positive) | researchgate.net |
| 4-bromo-1H-indazole derivatives | Various Gram-positive and Gram-negative bacteria | Antibacterial activity | nih.gov |
Anti-inflammatory Efficacy Research
Indole-pyrazole hybrids have been investigated for their potential as anti-inflammatory agents, with many derivatives exhibiting promising activity. nih.govresearchgate.netresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). ijpsjournal.comtandfonline.com
One study synthesized a series of diclofenac (B195802) hybrid molecules and evaluated their ability to inhibit nitric oxide (NO) in LPS-induced RAW 264.7 macrophage cells. Among them, one compound demonstrated the highest NO-inhibitory ability at approximately 66% without significant cytotoxicity. This compound also exhibited superior NF-κB-inhibitory ability compared to diclofenac through the activation of the Nrf2/HO-1 signaling pathway. researchgate.net
Another area of research has focused on pyrazole derivatives as selective COX-2 inhibitors. ijpsjournal.comrsc.org For instance, new pyrazole–pyridazine hybrids were designed and synthesized, with trimethoxy derivatives showing higher COX-2 inhibitory action than the reference drug celecoxib. rsc.org These compounds also demonstrated potent activity in inhibiting the generation of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and PGE-2 in LPS-induced RAW264.7 macrophages. rsc.org
Furthermore, a series of pyrazole–indole conjugates were evaluated for their anti-inflammatory activity against COX-1, COX-2, and 5-LOX enzymes. One derivative, in particular, showed potent inhibitory activity against all three enzymes, with IC50 values comparable to those of indomethacin (B1671933) and zileuton. mdpi.com
The following table summarizes the anti-inflammatory activity of selected indole-pyrazole hybrids and their analogs.
| Compound/Derivative | Target/Assay | Activity | Reference |
| Diclofenac Hybrid | NO inhibition in LPS-induced RAW 264.7 cells | ~66% inhibition | researchgate.net |
| Pyrazole–pyridazine hybrids (Trimethoxy derivatives) | COX-2 Inhibition | IC50 values of 1.50 and 1.15 µM | rsc.org |
| Pyrazole–indole conjugate 14b | COX-1, COX-2, 5-LOX Inhibition | IC50 of 5.44 ± 0.03, 5.37 ± 0.04, and 7.52 ± 0.04 µM, respectively | mdpi.com |
Antioxidant Activity Studies
Several studies have explored the antioxidant potential of indole-pyrazole hybrids, revealing that these compounds can act as effective radical scavengers. researchgate.netresearchgate.net The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net
In one study, a new series of 3-(1-methyl-1H-indol-3yl)-5-phenylpyrazole derivatives were synthesized and tested for their free radical scavenging activities using the DPPH assay. The results indicated that the indolyl pyrazole moieties exhibited potent DPPH radical scavenging activity, with some compounds showing higher activity than the standard butylated hydroxyanisole (BHA). Specifically, compound IVb displayed the highest antioxidant activity with an IC50 value of 31 µM, which was significantly lower than that of BHA (IC50 = 624 µM).
Another study on a series of indole-pyrazole hybrids reported a compound that exhibited good antioxidant potential with IC50 values of 0.35 ± 0.1 and 0.81 ± 0.25 µM in DPPH and ABTS assays, respectively. researchgate.net The insertion of the indole with the pyrazole structure has been suggested to produce new derivatives with improved antioxidant capacity.
The table below presents the antioxidant activity of selected indole-pyrazole derivatives.
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| 3-(1-methyl-1H-indol-3yl)-5-phenylpyrazole (IVb) | DPPH | 31 | |
| Indole-pyrazole hybrid (Compound 15) | DPPH | 0.35 ± 0.1 | researchgate.net |
| Indole-pyrazole hybrid (Compound 15) | ABTS | 0.81 ± 0.25 | researchgate.net |
| Butylated hydroxyanisole (BHA) (Standard) | DPPH | 624 |
Antitubercular Activity Research
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents, and indole-based compounds have shown promise in this area. researchgate.netnih.gov The hybridization of indole with pyrazole has led to the synthesis of novel derivatives with significant antimycobacterial activity. researchgate.netresearchgate.net
A study focused on the synthesis and evaluation of 6-(pyrazolyl)-indole hybrid molecules as potential anti-tuberculosis agents. researchgate.net In this research, various substituents were introduced at the 5th position of the pyrazole ring, and the resulting compounds were screened against H37Rv and Mycobacterium tuberculosis strains. Notably, three of the synthesized compounds showed significant antitubercular activity. researchgate.net
In another study, a series of novel indole-fused spirochromene hybrids were synthesized and tested for their anti-mycobacterial activity against the M.tb strain H37Rv. These compounds exhibited promising activity with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 6.25 µg/mL. researchgate.net
Furthermore, research on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, where the indole moiety was replaced with a substituted pyrazoline ring, also demonstrated substantial inhibition against M. tuberculosis H37RV. acs.orgnih.gov One compound, in particular, had an MIC of 12.5 µg/mL with 99% inhibition. acs.org
The following table summarizes the antitubercular activity of selected indole-pyrazole hybrids and related compounds.
| Compound/Derivative | Target Strain | Activity (MIC) | Reference |
| Indole-fused spirochromene hybrids | M.tb strain H37Rv | 1.56-6.25 µg/mL | researchgate.net |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid (Compound 9o) | M. tuberculosis H37RV | 12.5 µg/mL | acs.org |
| Pyrazole-4-carboxamide derivative (Compound 5e) | MTB H37Rv | 3.12 µg/mL | japsonline.com |
| Pyrazole-4-carboxamide derivatives (Compounds 5g, 5m) | MTB H37Rv | 6.25 µg/mL | japsonline.com |
| Isoniazid (Standard) | MTB H37Rv | 0.36 µg/mL | japsonline.com |
| Pyrazinamide (Standard) | MTB H37Rv | 25 µg/mL | japsonline.com |
Antimalarial Activity Research
Indole derivatives and their hybrids have been a significant area of research for the development of new antimalarial agents, showing potential against both drug-sensitive and drug-resistant strains of Plasmodium. nih.govresearchgate.netmdpi.com The indole moiety is considered a useful template for creating novel compounds with antiplasmodial activity. nih.govresearchgate.net
Research into hybrid molecules has shown promise. For example, a series of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives were evaluated for their antimalarial activities against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. One of the hybrid molecules exhibited potent activity against both strains, suggesting that the combination of the quinoline (B57606) and pyrazole pharmacophores contributed to the observed antimalarial effects. mdpi.com
In another study, new pyridyl-indole hybrids were synthesized and screened for antimalarial activity against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. Several compounds exhibited IC50 values in the micromolar range for both strains. researchgate.net
The table below highlights the antimalarial activity of selected indole-pyrazole hybrids and their analogs.
| Compound/Derivative | P. falciparum Strain | Activity (IC50/EC50) | Reference |
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (4b) | 3D7 (chloroquine-sensitive) | < 1 µM | mdpi.com |
| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole (4b) | K1 (chloroquine-resistant) | < 1 µM | mdpi.com |
| Pyridyl-indole hybrids (4a, 4k, 4u) | D6 (chloroquine-sensitive) | 1.47-9.23 µM | researchgate.net |
| Pyridyl-indole hybrids (4a, 4k, 4u) | W2 (chloroquine-resistant) | 1.16-7.66 µM | researchgate.net |
| Pyrazole derivative (8b) | RKL9 (chloroquine-resistant) | 0.033 ± 0.014 µM | scilit.com |
| Chloroquine phosphate (B84403) (Standard) | RKL9 (chloroquine-resistant) | 0.188 ± 0.003 µM | scilit.com |
Antiviral Activity Research (e.g., HIV-1)
Indole derivatives have been recognized as a promising class of HIV-1 inhibitors, with some compounds targeting the HIV-1 reverse transcriptase. nih.govresearchgate.net The development of indole-based compounds continues to be a high priority in the search for new, selective, and safe inhibitors for the treatment of HIV. nih.gov
In the context of indole-pyrazole hybrids, research has also explored their potential as antiviral agents. One study focused on pyrrolyl pyrazoles as non-diketo acid inhibitors of the HIV-1 ribonuclease H function of reverse transcriptase. acs.org Among the synthesized derivatives, oxyphenylpyrrolyl–pyrazoles demonstrated inhibitory activities in the low micromolar to submicromolar range, with the most potent compound inhibiting RNase H with an IC50 of 0.27 µM. acs.org
Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. While these compounds did not show significant cytotoxicity, many of the derivatives were able to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org
The following table provides a summary of the antiviral activity of selected indole-pyrazole analogs and related compounds.
| Compound/Derivative | Target Virus/Enzyme | Activity (IC50) | Reference |
| Oxyphenylpyrrolyl–pyrazole (11b) | HIV-1 RNase H | 0.27 µM | acs.org |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives | Yellow Fever Virus (YFV) | Micromolar range | frontiersin.org |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives | Respiratory Syncytial Virus (RSV) | Micromolar range | frontiersin.org |
Structure Activity Relationship Sar and Medicinal Chemistry Research for Indole Pyrazole Hybrids
Rational Design Principles for Optimizing Biological Activity of Indole-Pyrazole Hybrids
The rational design of indole-pyrazole hybrids is centered on the strategic combination of the indole (B1671886) and pyrazole (B372694) scaffolds to create novel chemical entities with improved pharmacological profiles. This approach often involves leveraging the known biological activities of each heterocyclic ring system. For instance, both indole and pyrazole derivatives are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netumich.edu
Key design principles include:
Molecular Hybridization: This involves linking the indole and pyrazole rings, either directly or through a flexible or rigid linker, to create a single molecule. The goal is to achieve a synergistic effect where the hybrid compound exhibits greater potency or a better therapeutic profile than the individual components. researchgate.net
Scaffold Hopping: In some cases, one heterocyclic system might be used to replace a portion of a known active molecule to improve its properties. For example, a pyrazole ring might be introduced to replace a different aromatic system in an indole-based drug to enhance its binding affinity to a biological target.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design hybrid molecules that fit optimally into the active site. This allows for the precise placement of functional groups to maximize interactions and improve potency. researchgate.netacs.org
A study on indole-3-pyrazole-5-carboxamide analogues demonstrated the successful application of these principles. By designing and synthesizing a series of these hybrids, researchers identified compounds with potent antiproliferative activity against various cancer cell lines. nih.govnih.gov
Influence of Substituents on the Indole Moiety on Pharmacological Profiles
The indole ring offers several positions for substitution (N1, C2, C3, C4, C5, C6, and C7), and modifications at these sites can significantly impact the pharmacological profile of indole-pyrazole hybrids. The nature and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Research has shown that:
Substitution at the N1 position: Alkylation or arylation at the indole nitrogen can alter the molecule's lipophilicity and steric bulk, which can affect its ability to cross cell membranes and interact with its target. For example, the introduction of a 4-methoxybenzyl group at the N1 position of the indole ring has been explored in the synthesis of pyrazole-containing indole derivatives with potential antitumor activity. umich.edu
Substitution at the C3 and C5 positions: These positions are frequently modified in the design of bioactive indole derivatives. For instance, the attachment of the pyrazole moiety at the C2 or C3 position of the indole ring is a common strategy. The presence of substituents on the benzene (B151609) ring of the indole nucleus can also modulate activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the indole ring system and its interactions with biological targets. acs.orgnih.govnih.govpharmatutor.org
The following table summarizes the impact of various substituents on the indole moiety:
| Position on Indole Ring | Type of Substituent | Observed Effect on Biological Activity |
|---|---|---|
| N1 | Alkyl/Aryl groups (e.g., 4-methoxybenzyl) | Can modulate lipophilicity and steric interactions, potentially influencing antitumor activity. umich.edu |
| C3 | Attachment of pyrazole moiety | Common linkage point for creating hybrid molecules with diverse pharmacological activities. acs.org |
| C5 | Electron-donating or -withdrawing groups | Can alter the electronic properties of the indole ring, affecting target binding and overall activity. nih.govnih.govpharmatutor.org |
Impact of Substituents on the Pyrazole Moiety on Pharmacological Profiles
Similar to the indole ring, the pyrazole ring offers multiple positions for substitution that can be exploited to fine-tune the pharmacological properties of the hybrid molecule. The substituents on the pyrazole ring can influence the compound's binding affinity, selectivity, and pharmacokinetic profile. acs.orgnih.govnih.govnih.govpharmatutor.orgmdpi.com
Key observations from various studies include:
N1-Substitution: The N1 position of the pyrazole ring is a common site for modification. The introduction of different groups can significantly impact biological activity. For example, in a series of pyrazole-based inhibitors, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity against certain enzymes. nih.gov
C4-Substitution: The C4 position of the pyrazole ring is another important site for modification. As will be discussed in the next section, the introduction of a bromine atom at this position has been shown to have a significant impact on biological activity.
The following table highlights the influence of substituents on the pyrazole moiety:
| Position on Pyrazole Ring | Type of Substituent | Observed Effect on Biological Activity |
|---|---|---|
| N1 | Lipophilic groups (e.g., methyl, phenyl) | Can decrease inhibitory activity against certain enzymes. nih.gov |
| C3 and C5 | Aryl groups | Crucial for establishing potent inhibitory activity. nih.gov |
| C4 | Halogen atoms (e.g., Bromine) | Can significantly enhance or modify biological activity. pharmatutor.orgmdpi.comresearchgate.net |
The introduction of a bromine atom at the C4 position of the pyrazole ring is a key structural feature of "4-Bromo-2-(1h-pyrazol-3-yl)-1h-indole" and has been shown to be a critical determinant of biological activity in various pyrazole-containing compounds. Halogen atoms, in general, can influence a molecule's properties through steric, electronic, and lipophilic effects.
Specifically, the bromine atom can:
Participate in halogen bonding: This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on the biological target, such as an oxygen or nitrogen atom. This can contribute to enhanced binding affinity.
Increase lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross biological membranes.
In the context of indole-pyrazole hybrids, the 4-bromo substituent on the pyrazole ring has been associated with various pharmacological effects, including anti-inflammatory and antioxidant activities. pharmatutor.orgmdpi.comresearchgate.net For example, a series of 4-bromo-2-pyrazoline derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory properties. The presence of the bromine atom was found to be important for the observed activities.
Effects of Linker and Bridging Modifications on Structure-Activity Relationships
Important aspects of linker design include:
Length and Flexibility: The length and flexibility of the linker can influence how well the molecule can adapt its conformation to fit into a binding site. A short, rigid linker may restrict the conformational freedom of the molecule, while a longer, more flexible linker may allow for a greater number of possible conformations.
Chemical Nature: The chemical nature of the linker (e.g., amide, ether, alkyl chain) can affect the molecule's polarity, solubility, and metabolic stability. For example, indole-3-pyrazole-5-carboxamide analogues, where an amide group serves as the linker, have shown promising anticancer activity. nih.gov
Point of Attachment: The positions at which the linker connects the indole and pyrazole rings are also critical. As discussed previously, the C2 or C3 position of the indole and various positions on the pyrazole ring are common attachment points.
Strategies for Lead Optimization and Potency Enhancement
Once a promising lead compound, such as a specific indole-pyrazole hybrid, has been identified, the next step is to optimize its properties to enhance its potency, selectivity, and drug-like characteristics. This iterative process involves making systematic modifications to the lead structure and evaluating the effects of these changes on biological activity. nih.govpharmatutor.org
Common lead optimization strategies include:
Fine-tuning Substituents: This involves systematically exploring a range of different substituents at various positions on both the indole and pyrazole rings to identify those that provide the best combination of potency and selectivity. This can involve varying the size, electronic properties, and lipophilicity of the substituents.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties.
Conformational Restriction: By introducing rigid elements into the molecule, such as double bonds or small rings, it is possible to lock the molecule into a more bioactive conformation, which can lead to an increase in potency.
Through these and other medicinal chemistry strategies, researchers can systematically refine the structure of indole-pyrazole hybrids to develop potent and selective drug candidates for a variety of therapeutic applications.
Computational and Theoretical Research on 4 Bromo 2 1h Pyrazol 3 Yl 1h Indole and Analogs
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to biological macromolecules such as proteins.
The indole-pyrazole scaffold is a recognized pharmacophore in the development of inhibitors for various protein targets, including kinases and tubulin. nih.govmdpi.com Molecular docking studies on analogs of 4-Bromo-2-(1H-pyrazol-3-yl)-1H-indole have provided insights into their potential binding interactions.
For instance, in studies of indole-pyrazole hybrids as tubulin inhibitors, docking simulations have shown that these molecules can occupy the colchicine (B1669291) binding site at the interface of α- and β-tubulin. nih.govnih.govmdpi.com The trimethoxyphenyl (TMP) ring of some analogs, a common feature in tubulin inhibitors, typically sits (B43327) in a hydrophobic pocket of the colchicine binding cavity. nih.gov The indole (B1671886) ring often extends into another hydrophobic pocket, mimicking the binding of colchicine's tropone (B1200060) ring. nih.gov Hydrogen bonds with key residues like CYS241 are often crucial for stabilizing the ligand-protein complex. nih.gov In one study, an indole-pyrazole derivative demonstrated a hydrogen bond interaction between the oxygen of an acetyl group on the pyrazole (B372694) ring and the hydroxy group of SER178. nih.gov
Similarly, pyrazole derivatives have been docked into the ATP-binding sites of various kinases to predict their inhibitory potential. mdpi.com The specific interactions depend on the kinase and the substitution pattern of the pyrazole-indole core, but often involve hydrogen bonds with backbone atoms in the hinge region of the kinase and hydrophobic interactions with surrounding residues.
| Protein Target | Binding Site | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Tubulin | Colchicine Site | CYS241, SER178, ASN178 | Hydrogen Bonding, Hydrophobic Interactions |
| Kinases | ATP-Binding Site (Hinge Region) | Varies by kinase | Hydrogen Bonding, Hydrophobic Interactions |
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of molecules. eurasianjournals.com These methods are used to analyze molecular orbitals, electrostatic potential, and bonding characteristics.
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic transitions and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. youtube.com A smaller gap generally suggests higher reactivity.
For indolyl-pyrazole derivatives, DFT calculations have shown that the HOMO is typically delocalized over the indole ring, while the LUMO is often located over the pyrazole and any attached phenyl rings. This distribution suggests that during an electronic excitation, electron density is transferred from the indole moiety towards the pyrazole moiety. The HOMO-LUMO energy gap can be correlated with the biological activity of these compounds.
| Molecular Orbital | Typical Localization | Role in Reactivity |
|---|---|---|
| HOMO | Indole Ring | Electron Donor |
| LUMO | Pyrazole Ring and Substituents | Electron Acceptor |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. rsc.org The MEP surface displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net
In molecules containing indole and pyrazole rings, the nitrogen atoms of the heterocycles and any oxygen atoms from substituents typically represent regions of negative electrostatic potential. The hydrogen atoms, particularly those attached to nitrogen, are generally associated with positive potential. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for protein-ligand binding. rsc.orgresearchgate.net
Tautomerism and Conformational Analysis of Pyrazole-Containing Structures
The pyrazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.govfu-berlin.de The relative stability of these tautomers can be influenced by the substituents on the pyrazole ring, the solvent, and whether the compound is in solution or in the solid state. fu-berlin.de
For 3(5)-substituted pyrazoles, the equilibrium between the two tautomers is a key consideration. nih.gov In the solid state, one tautomer is often exclusively present, as determined by X-ray crystallography. nih.govresearchgate.net For example, in 3(5)-disubstituted pyrazoles with ester and amide groups, the tautomer with the N-H group at position 1 and the substituent at position 3 is often observed in the crystal structure. nih.gov In solution, a dynamic equilibrium between tautomers typically exists. fu-berlin.de The preferred tautomer can be influenced by the electronic nature of the substituents; electron-donating groups tend to favor the tautomer where the N-H group is closer to the substituent. nih.gov
Conformational analysis of pyrazole-containing structures often focuses on the relative orientation of the pyrazole ring and its substituents. In the case of this compound, a key conformational feature is the dihedral angle between the planes of the indole and pyrazole rings. In a related compound, 4-bromo-2-(1H-pyrazol-3-yl)phenol, this dihedral angle is small, indicating a nearly planar geometry, which is stabilized by an intramolecular hydrogen bond. univie.ac.at
Prediction of Non-Linear Optical Properties
While direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively available in current literature, theoretical investigations into its constituent heterocyclic moieties—indole and pyrazole—and their derivatives provide significant insights. These studies establish a strong precedent for the potential NLO capabilities of this class of compounds. Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of organic molecules. nih.gov
Organic NLO materials are of great interest for applications in modern technologies like optical data storage, telecommunications, and optical signal processing. nih.govresearchgate.net Their effectiveness is rooted in the delocalization of π-electrons within their molecular framework, which leads to significant polarization when subjected to an external electric field. Key parameters calculated to quantify a molecule's NLO response include the dipole moment (μ), linear polarizability (α), and, most importantly for second-order NLO materials, the first-order hyperpolarizability (β). nih.gov
NLO Properties of Indole Analogs
Computational studies on indole derivatives have demonstrated their potential as effective NLO materials. A theoretical and experimental analysis of Indole-7-carboxyldehyde (I7C) revealed high values for dipole moment, linear polarizability, and first-order hyperpolarizability, suggesting strong NLO behavior. researchgate.net The investigation highlighted the importance of intramolecular charge transfer (ICT) in generating these properties. researchgate.net Calculations for I7C yielded a dipole moment (μ) of 1.88 Debye, an average polarizability (α) of 17.36 x 10⁻²⁴ esu, and a first hyperpolarizability (β) of 3.96 x 10⁻³⁰ esu. researchgate.net These computed values for polarizability and hyperpolarizability are approximately 3 and 6 times greater, respectively, than those of urea, a well-known NLO reference material. researchgate.net
The presence of the bromine atom in this compound is also significant. Studies on other organic chromophores have shown that incorporating bromo substituents can substantially enhance first molecular hyperpolarizability (β₀) values, in some cases making them 1.24 to 5.75 times higher than corresponding chloro-substituted analogs. researchgate.net This suggests that the bromo group can be an effective component in designing molecules with strong NLO properties. researchgate.net
Table 1: Calculated NLO Properties of an Indole Analog
| Compound | Method | Dipole Moment (μ) [D] | Polarizability (α) [x 10⁻²⁴ esu] | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |
|---|---|---|---|---|
| Indole-7-carboxyldehyde | DFT | 1.88 | 17.36 | 3.96 |
Data sourced from a computational and experimental study on the NLO properties of the indole derivative. researchgate.net
NLO Properties of Pyrazole Analogs
The pyrazole moiety is another key structural component known to contribute to NLO properties. Pyrazole and its derivatives are recognized as an active class of compounds in materials science. researchgate.net Theoretical calculations on various pyrazole derivatives consistently show their potential for NLO applications. For instance, a DFT study on a novel pyrazole derivative reported a predicted first-order hyperpolarizability value of 1.39 x 10⁻³⁰ esu, which is greater than that of urea. researchgate.net
Further research combining experimental and computational methods on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole provided a first hyperpolarizability (β) value of 40 x 10⁻³⁰ cm⁵/esu, closely matching the experimental result. nih.gov The development of various pyranopyrazole derivatives has also been pursued for NLO applications, with DFT calculations being used to determine their polarizability (α) and hyperpolarizability (β). wum.edu.pk These findings indicate that the energy gap of such molecules can be tuned to create better NLO materials by altering substituents. wum.edu.pk
Table 2: Calculated NLO Properties of Pyrazole Derivatives
| Compound Class/Derivative | Method | First Hyperpolarizability (β) [x 10⁻³⁰ esu] |
|---|---|---|
| Phenyl tagged pyrazole-benzoxadiazole | DFT/B3LYP | 1.39 |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | 40 |
Data sourced from DFT and MP2 computational studies on pyrazole derivatives. researchgate.netnih.gov
Given the established NLO potential of both indole and pyrazole systems, the hybrid structure of this compound represents a promising scaffold for NLO materials. The conjugated π-system extending across both heterocyclic rings facilitates the intramolecular charge transfer necessary for a strong NLO response. The bromine substituent may further enhance these properties. Therefore, computational modeling predicts that this compound and its analogs are strong candidates for further investigation and development as novel NLO materials.
Future Research Directions and Unaddressed Areas in 4 Bromo 2 1h Pyrazol 3 Yl 1h Indole Research
Exploration of Novel Synthetic Methodologies and Chemical Transformations for Indole-Pyrazole Systems
The synthesis of indole-pyrazole hybrids is a cornerstone for the exploration of their chemical and biological properties. researchgate.netacs.org Future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies.
Key Future Research Areas:
Green Chemistry Approaches: Current syntheses often rely on traditional methods that may involve harsh conditions or hazardous reagents. researchgate.net Future work should focus on environmentally friendly methods, such as microwave-assisted synthesis, catalyst-free reactions, or the use of greener solvents, to improve the sustainability of the synthetic process. researchgate.net
One-Pot and Domino Reactions: Developing one-pot or domino reaction sequences for the construction of the indole-pyrazole core would significantly enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. eurasianjournals.com
Asymmetric Synthesis: For analogues with chiral centers, the development of stereoselective synthetic methods is crucial. This would allow for the investigation of the differential biological activities of individual enantiomers, which can have distinct pharmacological and toxicological profiles.
Late-Stage Functionalization: Creating methodologies for the late-stage functionalization of the 4-Bromo-2-(1H-pyrazol-3-yl)-1H-indole scaffold is highly desirable. This would enable the rapid generation of a diverse library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. Techniques like C-H activation could be particularly valuable.
Identification of Undiscovered Biological Targets and Signaling Pathways for this compound Analogs
While preliminary studies have linked indole-pyrazole hybrids to activities like anticancer and anti-inflammatory effects, the full spectrum of their biological targets remains largely unexplored. acs.orgnih.gov A systematic approach is needed to identify novel targets and understand their engagement with cellular signaling pathways.
Strategies for Target Identification:
Phenotypic Screening: High-throughput phenotypic screening of this compound analogues in various disease-relevant cellular models can uncover unexpected therapeutic activities.
Affinity-Based Proteomics: Techniques such as chemical proteomics, using affinity probes derived from the parent compound, can directly identify protein targets in a complex biological sample.
Kinase and GPCR Profiling: Given that pyrazole (B372694) and indole (B1671886) moieties are common in kinase inhibitors, comprehensive screening against a broad panel of kinases is a logical step. Similarly, screening against G-protein coupled receptors (GPCRs) could reveal new therapeutic opportunities.
Transcriptomic and Proteomic Analysis: Treating cells with these compounds and subsequently analyzing changes in gene and protein expression can provide valuable clues about the signaling pathways they modulate. For instance, compounds have been identified that inhibit TANK-binding kinase 1 (TBK1) and its downstream signaling. nih.gov
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
A deep understanding of how this compound and its analogues exert their effects at a molecular and cellular level is critical for their rational development as therapeutic agents. Current insights often rely on molecular modeling, but more direct and dynamic methods are needed. acs.orgnih.gov
Future Mechanistic Studies:
Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures of the compounds bound to their biological targets would provide definitive evidence of the binding mode and guide further optimization. nih.govnih.gov
Biophysical Techniques: Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the compound-target interaction.
Advanced Cell Imaging: Using super-resolution microscopy and fluorescently labeled analogues can allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.
Target Engagement Assays: Developing and utilizing cellular target engagement assays, such as the cellular thermal shift assay (CETSA), can confirm that the compound binds to its intended target in a physiological context.
Development of Highly Selective and Potent this compound Analogues
The development of analogues with high potency and selectivity is a primary goal in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.
Approaches for Analogue Development:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. This involves synthesizing and testing a wide range of derivatives with modifications at the indole and pyrazole rings to build a comprehensive SAR. nih.govnih.gov
Fragment-Based Drug Design (FBDD): This approach can be used to identify small molecular fragments that bind to the target protein, which can then be grown or linked to develop more potent lead compounds.
Bioisosteric Replacement: Replacing the bromo-substituent or other functional groups with bioisosteres can modulate the compound's potency, selectivity, and pharmacokinetic properties.
The table below summarizes potential modifications and their rationale for developing improved analogues.
| Modification Site | Potential Substituents | Rationale for Modification |
| Indole N1-position | Alkyl chains, benzyl (B1604629) groups, substituted phenyl rings | To explore interactions with hydrophobic pockets and modulate solubility. |
| Indole 4-position (Bromo) | Cl, F, CN, OMe, Me | To investigate the role of electronics and sterics at this position and improve binding affinity or selectivity. |
| Pyrazole N1-position | H, Alkyl, Aryl | To alter the hydrogen bonding capacity and orientation of the pyrazole ring. |
| Other Indole Positions (C5, C6, C7) | Various electron-donating and withdrawing groups | To fine-tune electronic properties and explore additional binding interactions. |
Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery. eurasianjournals.com Integrating advanced computational methods can accelerate the discovery and optimization of novel this compound analogues. nih.gov
Future Computational Strategies:
Machine Learning and AI: Utilizing machine learning and artificial intelligence algorithms to build predictive models for activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on existing data can guide the design of new compounds with a higher probability of success.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, revealing key interactions and potential resistance mechanisms that are not apparent from static models. eurasianjournals.com
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate electronic properties, reaction mechanisms for synthesis, and interaction energies, providing a deeper understanding of the molecule's behavior.
Free Energy Perturbation (FEP): FEP and other rigorous computational methods can be employed to more accurately predict the binding affinities of designed analogues before their synthesis, allowing for the prioritization of the most promising candidates.
The following table outlines various computational tools and their specific applications in the context of indole-pyrazole research.
| Computational Tool | Application in Drug Design | Potential Impact |
| Molecular Docking | Predict binding modes and screen virtual libraries. | Rapid identification of potential hits and prioritization of compounds for synthesis. |
| QSAR (Quantitative Structure-Activity Relationship) | Develop mathematical models to predict biological activity based on chemical structure. | Guide the design of more potent analogues. |
| Molecular Dynamics Simulations | Study the dynamic stability of the ligand-protein complex and conformational changes. | Provide insights into the mechanism of action and resistance. |
| ADMET Prediction Models | Predict pharmacokinetic and toxicity profiles in silico. | Early identification and filtering of compounds with poor drug-like properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-2-(1H-pyrazol-3-yl)-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). For example, a PEG-400/DMF solvent system (2:1 ratio) with CuI as a catalyst enables efficient coupling of bromo-indole intermediates with pyrazole derivatives . Optimize yields by controlling reaction time (e.g., 12 hours) and using flash chromatography (70:30 ethyl acetate/hexane) for purification. Post-reaction, residual DMF can be removed via vacuum distillation at 90°C. Typical yields range from 40–50% under these conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry by analyzing aromatic proton splitting patterns and carbon shifts. For instance, pyrazole C-3 protons typically appear as singlets near δ 6.25 ppm in related compounds .
- TLC : Use a 70:30 ethyl acetate/hexane system (Rf ≈ 0.30) to monitor reaction progress .
- Mass Spectrometry : FAB-HRMS provides accurate molecular ion confirmation (e.g., [M+H]+ at m/z 427.0757) . Cross-validate with IR for functional groups like NH (stretching ~3290 cm⁻¹) and carbonyls (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?
- Methodological Answer : Contradictions in NMR or MS data often arise from structural isomers or residual solvents. Use single-crystal X-ray diffraction to unambiguously confirm molecular configurations. For example, studies on brominated indole derivatives report mean C–C bond lengths of 0.003 Å and R factors <0.024, ensuring high precision . If crystallography is unavailable, employ 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .
Q. What methodologies are recommended for introducing functional groups into the pyrazole moiety of this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Mannich Reaction : Introduce amine groups via NCH₂N-linked bis-functionalization using formaldehyde and secondary amines. This method has been applied to 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives to create crown ether analogs .
- Heterocycle Fusion : Attach thiazole or triazole rings via Suzuki-Miyaura coupling or cyclocondensation. For instance, Abdel-Wahab et al. synthesized thiazolyl-pyrazoles with 4-bromophenyl groups to study biological activity .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives, and what controls are essential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test α-glucosidase inhibition using in vitro protocols with p-nitrophenyl glucopyranoside as a substrate. Include positive controls like acarbose and negative controls (DMSO vehicle) .
- Antioxidant Screening : Use DPPH radical scavenging assays. Normalize activity to Trolox equivalents and validate via triplicate measurements .
- Cellular Assays : For kinase inhibitors, include ATP-competitive controls (e.g., GF 109203X) and assess cytotoxicity via MTT assays .
Q. What are the best practices for determining the crystal structure of this compound derivatives to confirm molecular configurations?
- Methodological Answer :
- Crystallization : Use slow evaporation from ethanol or DCM/hexane mixtures. For brominated indoles, crystals often form in triclinic systems (e.g., space group P-1) .
- Data Collection : Perform at low temperature (100–153 K) to minimize thermal motion. High-resolution datasets (e.g., R factor <0.06, data-to-parameter ratio >12:1) ensure reliability .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Validate using CCDC software to check for voids and packing errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
